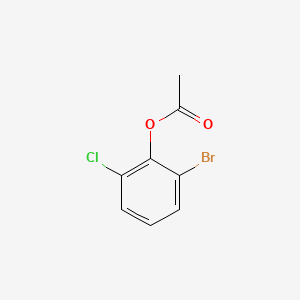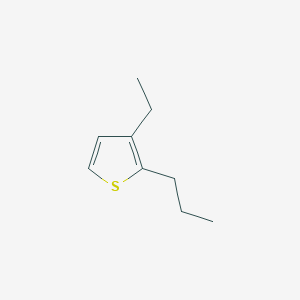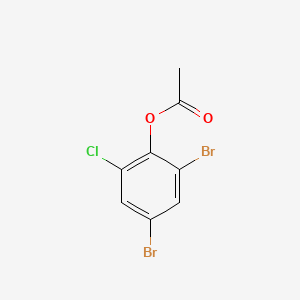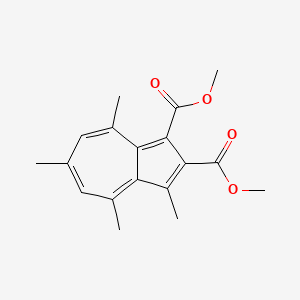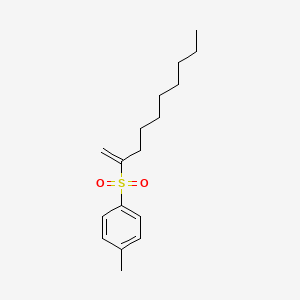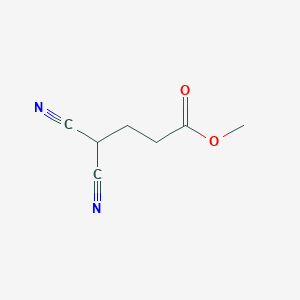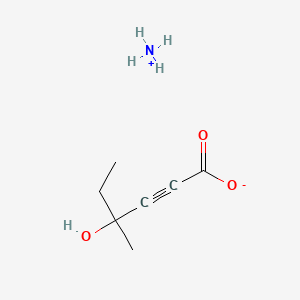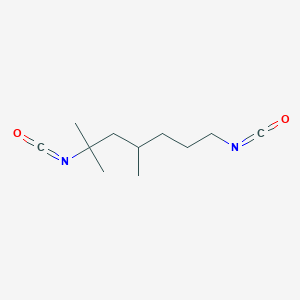
1,6-Diisocyanato-4,6-dimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diisocyanato-4,6-dimethylheptane is an organic compound with the molecular formula C10H16N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives due to its reactive isocyanate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diisocyanato-4,6-dimethylheptane can be synthesized through the phosgenation of the corresponding diamine. The process involves the reaction of 1,6-diamino-4,6-dimethylheptane with phosgene (COCl2) under controlled conditions. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 0°C and 50°C to ensure the safe handling of phosgene.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of the diamine and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diisocyanato-4,6-dimethylheptane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water. This leads to the formation of urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Amines: React with isocyanates to form ureas. This reaction is exothermic and usually occurs at room temperature.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
1,6-Diisocyanato-4,6-dimethylheptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of 1,6-diisocyanato-4,6-dimethylheptane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers. The molecular targets and pathways involved include the formation of urethane and urea linkages, which contribute to the mechanical and chemical properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate used in the production of polyurethanes. It has a similar structure but lacks the methyl groups present in 1,6-diisocyanato-4,6-dimethylheptane.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of flexible polyurethane foams. It has a different aromatic structure compared to the aliphatic structure of this compound.
Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams. It has a more complex aromatic structure compared to this compound.
Uniqueness
This compound is unique due to its branched aliphatic structure, which imparts different physical and chemical properties compared to linear diisocyanates like hexamethylene diisocyanate. The presence of methyl groups can influence the reactivity and the properties of the resulting polymers, making it suitable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
106340-92-5 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1,6-diisocyanato-4,6-dimethylheptane |
InChI |
InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)7-11(2,3)13-9-15/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
NYXJFSYUHVINIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN=C=O)CC(C)(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


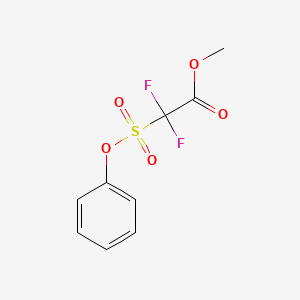
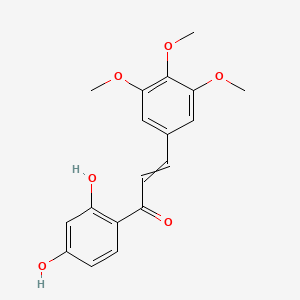
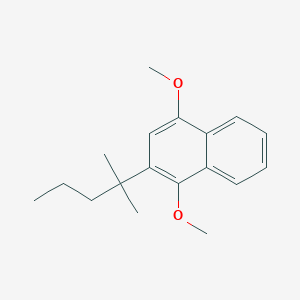

![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
